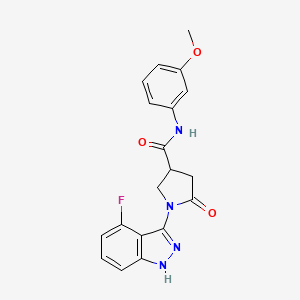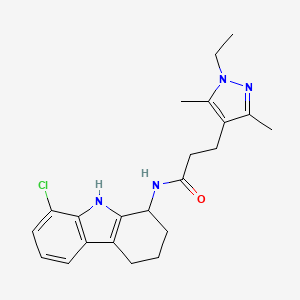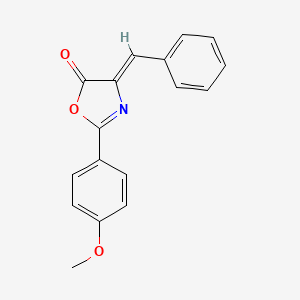![molecular formula C13H7BrN4S2 B11222010 7-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11222010.png)
7-(5-Bromothiophen-2-yl)-2-(thiophen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a triazolopyrimidine core with thiophene and bromothiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.
Introduction of Thiophene Groups: Thiophene groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Bromination: The bromothiophene moiety can be introduced through selective bromination reactions using brominating agents like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the triazolopyrimidine core or the bromothiophene substituent, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Sodium methoxide, Grignard reagents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry
In chemistry, 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it a candidate for studies in organic electronics and photonics.
Biology and Medicine
In biology and medicine, compounds with triazolopyrimidine cores are often investigated for their potential as therapeutic agents. They may exhibit activity against various biological targets, including enzymes and receptors, making them candidates for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties. For example, it might be explored for use in organic light-emitting diodes (OLEDs) or as a component in organic solar cells.
Mechanism of Action
The mechanism of action of 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Lacks the bromothiophene substituent, which may affect its electronic properties and reactivity.
7-(5-CHLOROTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.
7-(5-METHYLTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Contains a methyl group instead of bromine, which may influence its steric and electronic properties.
Uniqueness
The presence of the bromothiophene substituent in 7-(5-BROMOTHIOPHEN-2-YL)-2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer unique electronic properties, making it particularly interesting for applications in materials science and organic electronics. Its reactivity profile may also differ from similar compounds, offering distinct pathways for chemical modification and functionalization.
Properties
Molecular Formula |
C13H7BrN4S2 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
7-(5-bromothiophen-2-yl)-2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H7BrN4S2/c14-11-4-3-9(20-11)8-5-6-15-13-16-12(17-18(8)13)10-2-1-7-19-10/h1-7H |
InChI Key |
MXWYVWJTAXVXGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CC=NC3=N2)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11221946.png)
![Dimethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11221953.png)
![3-[[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]methyl]-6-bromo-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11221954.png)
![N-(butan-2-yl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11221964.png)
![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11221970.png)


![2'-Benzyl-N-[2-(furan-2-YL)ethyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221987.png)
![5-phenyl-N-(m-tolyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11221990.png)
![N-(2-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11221992.png)
![2-{3-[acetyl(methyl)amino]-2-oxoquinoxalin-1(2H)-yl}-N-(2-chlorophenyl)butanamide](/img/structure/B11221998.png)
![1-(5-chloro-2-methylphenyl)-N-(2-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11222001.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11222007.png)
